molecular formula C5H8N2O4S B12297534 2-Acetamido-3-nitrososulfanylpropanoic acid

2-Acetamido-3-nitrososulfanylpropanoic acid

Cat. No.: B12297534
M. Wt: 192.20 g/mol
InChI Key: QTJKCQPXTOYYHJ-UHFFFAOYSA-N
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Description

S-nitroso-N-acetylcysteine: is a compound that belongs to the class of S-nitrosothiols. It is synthesized from N-acetylcysteine, a thiol-containing compound, and nitric oxide. S-nitroso-N-acetylcysteine is known for its ability to release nitric oxide, which plays a crucial role in various physiological processes, including vasodilation and muscle relaxation .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-nitroso-N-acetylcysteine is typically synthesized by reacting N-acetylcysteine with sodium nitrite under acidic conditions. The reaction involves the nitrosylation of the thiol group in N-acetylcysteine to form the S-nitroso compound .

Industrial Production Methods: While specific industrial production methods for S-nitroso-N-acetylcysteine are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with optimization for larger scale production. This includes controlling reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-nitroso-N-acetylcysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

S-nitroso-N-acetylcysteine has a wide range of applications in scientific research, including:

Mechanism of Action

S-nitroso-N-acetylcysteine exerts its effects primarily through the release of nitric oxide. Nitric oxide is a signaling molecule that activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This results in vasodilation and muscle relaxation. Additionally, S-nitroso-N-acetylcysteine can inhibit platelet aggregation by increasing cyclic GMP levels and reducing intracellular calcium flux .

Comparison with Similar Compounds

  • S-nitrosoglutathione
  • S-nitrosocysteine
  • S-nitroso-N-acetylpenicillamine

Comparison: S-nitroso-N-acetylcysteine is unique in its ability to release nitric oxide without the need for activation by heating, unlike some other S-nitrosothiols. It also shows greater efficacy as an antibacterial agent compared to sodium nitrite, making it a promising alternative in food preservation .

Properties

Molecular Formula

C5H8N2O4S

Molecular Weight

192.20 g/mol

IUPAC Name

2-acetamido-3-nitrososulfanylpropanoic acid

InChI

InChI=1S/C5H8N2O4S/c1-3(8)6-4(5(9)10)2-12-7-11/h4H,2H2,1H3,(H,6,8)(H,9,10)

InChI Key

QTJKCQPXTOYYHJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CSN=O)C(=O)O

Origin of Product

United States

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